molecular formula C7H3Cl2NO B1654905 2,6-Dichlorobenzonitrile N-oxide CAS No. 2904-62-3

2,6-Dichlorobenzonitrile N-oxide

Cat. No.: B1654905
CAS No.: 2904-62-3
M. Wt: 188.01 g/mol
InChI Key: XACGZMBUDCYGPB-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzonitrile N-oxide is a useful research compound. Its molecular formula is C7H3Cl2NO and its molecular weight is 188.01 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2,6-Dichlorobenzonitrile (also known as DCBN or dichlobenil) is the cellulose synthesis pathway in plants . Cellulose is a critical component of the plant cell wall and plays a significant role in maintaining the structural integrity of plant cells .

Mode of Action

DCBN interferes with the process of cellulose synthesis . It disrupts the normal formation of cellulose, causing the plant cells to adapt and form cell walls that use minimal amounts of cellulose . Instead, these adapted cell walls rely on Ca 2+ -bridge pectates .

Biochemical Pathways

The interference with cellulose synthesis affects the biochemical pathways involved in the formation and maintenance of plant cell walls . This disruption leads to changes in the distribution and strength of cellulose in the plant cell wall . Additionally, the deposition of pectin, another crucial component of plant cell walls, is reduced in the presence of DCBN .

Pharmacokinetics

The parent compound, 2,6-dichlorobenzonitrile, is known to be soluble in organic solvents but insoluble in water . This suggests that the N-oxide derivative may have similar properties, which could impact its bioavailability and distribution within the plant organism.

Result of Action

The action of DCBN results in significant changes at the molecular and cellular levels. The disruption of cellulose synthesis leads to alterations in the structure of the plant cell wall . Microscopic analysis has shown changes in the organization of cellulose microfibrils and the structure of the cell wall . These changes can affect the growth and development of the plant, as DCBN has herbicidal properties that kill young seedlings of both monocot and dicot species .

Action Environment

The action, efficacy, and stability of 2,6-Dichlorobenzonitrile N-oxide can be influenced by various environmental factors. For instance, the parent compound, 2,6-Dichlorobenzonitrile, has been reported to have a “high potential” to enter groundwater . This suggests that environmental conditions such as soil composition and moisture levels could potentially impact the action of this compound.

Biochemical Analysis

Biochemical Properties

2,6-Dichlorobenzonitrile N-oxide plays a crucial role in biochemical reactions by inhibiting cellulose synthesis. This compound interacts with various enzymes, proteins, and other biomolecules. Specifically, it inhibits the activity of cellulose synthase, an enzyme responsible for the polymerization of glucose into cellulose. The inhibition of cellulose synthase by this compound leads to a reduction in cellulose production, which affects the structural integrity of cell walls in plants . Additionally, this compound interacts with other proteins involved in cell wall biosynthesis, leading to alterations in the composition and properties of the cell wall .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In plant cells, this compound disrupts the normal growth and development of pollen tubes by altering cellulose synthesis . The inhibition of cellulose synthesis results in changes in the organization of the cytoskeleton and vesicle trafficking, leading to abnormal cell morphology and impaired cell function . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by affecting the structural integrity of the cell wall and altering the mechanical properties of cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cellulose synthase and other biomolecules. By binding to the active site of cellulose synthase, this compound inhibits the enzyme’s activity, preventing the polymerization of glucose into cellulose . This inhibition leads to a reduction in cellulose production and subsequent alterations in cell wall composition and properties . Additionally, this compound may interact with other proteins involved in cell wall biosynthesis, further contributing to its effects on cellular structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. In plant cells, prolonged exposure to this compound leads to persistent alterations in cell wall composition and properties, resulting in long-term changes in cell morphology and function . Additionally, the degradation products of this compound may have distinct biochemical and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound primarily affects cellulose synthesis and cell wall composition . At higher doses, this compound may induce toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses . The toxic effects of high doses of this compound highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in specific metabolic pathways, including its degradation and transformation into other compounds. The primary metabolic pathway involves the hydrolysis of the nitrile group to form 2,6-dichlorobenzamide, which is further metabolized to 2,6-dichlorobenzoate . These metabolic transformations are catalyzed by enzymes such as nitrile hydratase and amidase . The metabolic flux and levels of metabolites are influenced by the presence of this compound, which can affect overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins . These interactions determine the intracellular concentration and availability of the compound, which in turn affects its biochemical and cellular effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cell wall and associated structures, where it exerts its inhibitory effects on cellulose synthesis . The targeting of this compound to specific cellular compartments is mediated by targeting signals and post-translational modifications . These mechanisms ensure the precise localization and function of the compound within cells, contributing to its overall biochemical and cellular effects .

Properties

IUPAC Name

2,6-dichlorobenzonitrile oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACGZMBUDCYGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#[N+][O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183279
Record name 2,6-Dichlorobenzonitrile N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2904-62-3
Record name Benzonitrile, 2,6-dichloro-, N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2904-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichlorobenzonitrile N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002904623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichlorobenzonitrile N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichlorobenzonitrile N-oxide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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